[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](4-methylpiperidin-1-yl)methanone
Description
This compound belongs to the isoxazole carboxamide class, featuring a 1,2-oxazole core substituted at the 3-position with a 2,6-dichlorophenyl group and at the 5-position with a methyl group. The 4-position is functionalized with a methanone linked to a 4-methylpiperidinyl moiety.
Properties
Molecular Formula |
C17H18Cl2N2O2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-10-6-8-21(9-7-10)17(22)14-11(2)23-20-16(14)15-12(18)4-3-5-13(15)19/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
LXTAKHYZLNLUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketoamides
A common approach involves treating a β-ketoamide derivative with hydroxylamine under acidic conditions. For example, 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can be synthesized by reacting 2,6-dichlorophenylacetonitrile with ethyl acetoacetate in the presence of hydroxylamine hydrochloride. This method yields the oxazole ring with a carboxylic acid group at the 4-position, which is later converted to the methanone.
Reaction Conditions
Hantzsch Oxazole Synthesis
Alternative routes employ cyclodehydration of α-acyloxy ketones. For instance, heating 3-(2,6-dichlorophenyl)-5-methyl-4-acetoxyacetophenone with ammonium acetate in acetic acid generates the oxazole ring. This method avoids harsh acidic conditions but requires careful control of stoichiometry to prevent side reactions.
Functionalization of the Oxazole Intermediate
Oxidation to Carboxylic Acid
The 4-methyl group on the oxazole is oxidized to a carboxylic acid using KMnO<sub>4</sub> in alkaline conditions. Subsequent acidification yields 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, a critical precursor for methanone formation.
Oxidation Protocol
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride to form the corresponding acyl chloride. This reactive intermediate facilitates coupling with 4-methylpiperidine.
Coupling with 4-Methylpiperidine
Nucleophilic Acyl Substitution
The acyl chloride reacts with 4-methylpiperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et<sub>3</sub>N) as a base. This step achieves the final methanone linkage.
Coupling Reaction
Alternative Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of the oxazole carboxylic acid and 4-methylpiperidine in DMF, with HATU as a coupling agent, achieves 95% conversion in 15 minutes at 120°C.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from toluene or ethyl acetate/hexane mixtures, yielding >99% purity. X-ray diffraction data from patent US9783534B2 confirm the crystalline structure of analogous compounds.
Biological Activity
The compound 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone, also known by its IUPAC name and CAS number 175204-38-3, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C11H12Cl2N2O
- Molecular Weight : 258.1 g/mol
- SMILES Notation : CC1=C(CO)C(=NO1)C1=C(Cl)C=CC=C1Cl
This structure contributes to its interaction with biological targets and influences its pharmacokinetic properties.
Antitumor Activity
Research indicates that compounds similar to 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone exhibit significant antitumor properties. For instance, derivatives of dichlorophenyl oxazoles have been tested in various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 10 | Apoptosis |
| Compound B | PANC-1 | 15 | Cell Cycle Arrest |
| Compound C | RKO | 12 | Inhibition of DNA Synthesis |
The proposed mechanism for the antitumor activity includes:
- Inhibition of Kinases : Similar compounds have been identified as Src kinase inhibitors, which play a crucial role in cancer cell proliferation.
- Apoptotic Pathway Activation : Induction of apoptotic pathways through the activation of caspases has been documented in related studies.
Study on Anticancer Properties
A study published in Cancer Research highlighted the efficacy of compounds structurally related to 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone. The study involved in vitro assays on several cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis at low concentrations.
Pharmacokinetic Profile
Another research effort focused on the pharmacokinetic properties of the compound. It was found that the compound exhibits favorable absorption characteristics and moderate clearance rates in animal models. This suggests potential for oral bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
a. Dichlorophenyl vs. Monochlorophenyl
- 3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone (): Single chlorine at the 2-position reduces steric hindrance compared to 2,6-dichloro substitution. Molecular Formula: C₁₇H₁₉ClN₂O₃ (vs. C₁₇H₁₇Cl₂N₂O₂ for the target). Likely lower lipophilicity (ClogP ≈ 3.2 vs. ~4.0 for dichloro), affecting membrane permeability .
b. Dichlorophenyl vs. Hydroxyphenyl
- 3-(2-Hydroxyphenyl)-5-methyl-1,2-oxazol-4-ylmethanone (B1, ): Hydroxyl group introduces hydrogen-bonding capacity but reduces lipophilicity. May exhibit altered pharmacokinetics (e.g., faster metabolic clearance) compared to the dichlorophenyl analogue .
Variations in the Heterocyclic Amine Moiety
- 4-Methylpiperidinyl (Target): Increased basicity (pKa ~8.5–9.5) may improve solubility in acidic environments (e.g., lysosomes).
Functional Group Modifications on the Isoxazole Core
a. Methyl vs. Isopropyl Substituents
- Methanol substituent (vs. methanone-amine in the target) reduces electrophilicity, altering reactivity .
b. Methanone vs. Carboxamide
- Hydroxy group may enhance solubility but increase metabolic oxidation risk .
Q & A
Q. What are the recommended protocols for synthesizing 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling the oxazole and piperidine moieties via a methanone linker. Key steps include:
- Oxazole Core Formation : Cyclization of 2,6-dichlorophenyl precursors with methyl-substituted nitriles under acidic conditions.
- Piperidine Functionalization : Introducing the 4-methylpiperidinyl group via nucleophilic substitution or cross-coupling reactions.
- Optimization : Adjust catalysts (e.g., palladium for coupling), solvent polarity (DMF or THF), and temperature (60–80°C) to improve yields. Parallel small-scale reactions (e.g., 8-sample pilot studies) can identify optimal conditions .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl, methyl groups).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
Modern instruments (e.g., 500 MHz NMR, UPLC-MS) are critical for resolving complex spectra .
Q. What are the critical safety considerations when handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
- Stability : Store at –20°C under inert gas (argon) to prevent degradation, as organic compounds may decompose over time .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from:
- Sample Degradation : Monitor stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post-experiment .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and reagent batches. Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements.
- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects or inter-lab variability .
Q. What computational strategies can predict the compound's interaction with biological targets, and how to validate these models experimentally?
- Methodological Answer :
- Molecular Docking : Use software like Discovery Studio (DS) to simulate binding to targets (e.g., kinases or GPCRs). Focus on piperidine and oxazole interactions with active sites.
- Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å).
- Validation : Perform in vitro assays (e.g., fluorescence polarization for binding affinity) and compare computational vs. experimental IC₅₀ values .
Q. What are the best practices for designing experiments to study the compound's pharmacokinetic properties while minimizing degradation artifacts?
- Methodological Answer :
- Sample Stabilization : Use continuous cooling (4°C) during in vitro assays to slow organic degradation. For in vivo studies, employ lyophilization to preserve plasma/tissue samples .
- Real-Time Monitoring : Integrate LC-MS/MS for simultaneous quantification of parent compound and metabolites.
- Degradation Pathways : Identify byproducts via tandem MS and adjust formulation (e.g., cyclodextrin encapsulation) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
